molecular formula C14H13N3S2 B14260061 4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 365428-94-0

4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No.: B14260061
CAS No.: 365428-94-0
M. Wt: 287.4 g/mol
InChI Key: CNRVNDYBFFZPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and have various biological functions.

Uniqueness

4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine is unique due to the specific combination of the thiazole and pyridine rings, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

CAS No.

365428-94-0

Molecular Formula

C14H13N3S2

Molecular Weight

287.4 g/mol

IUPAC Name

4-(2-ethyl-4-thiophen-2-yl-1,3-thiazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C14H13N3S2/c1-2-12-17-13(10-4-3-7-18-10)14(19-12)9-5-6-16-11(15)8-9/h3-8H,2H2,1H3,(H2,15,16)

InChI Key

CNRVNDYBFFZPSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.